molecular formula C17H21N3O4 B12807286 5-Benzyloxymethyl-2',3'-dideoxycytidine CAS No. 133697-53-7

5-Benzyloxymethyl-2',3'-dideoxycytidine

Cat. No.: B12807286
CAS No.: 133697-53-7
M. Wt: 331.4 g/mol
InChI Key: SZSJMNCJRSAILI-LSDHHAIUSA-N
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Description

5-Benzyloxymethyl-2’,3’-dideoxycytidine is a synthetic nucleoside analog. It is structurally similar to cytidine but lacks the 2’ and 3’ hydroxyl groups on the ribose ring, which are replaced by hydrogen atoms. This modification makes it a dideoxynucleoside, which is significant in the context of its biological activity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxymethyl-2’,3’-dideoxycytidine typically involves the protection of the hydroxyl groups on the ribose ring, followed by the introduction of the benzyloxymethyl group. One common method starts with the protection of 2,3-dideoxyribose, followed by the reaction with silylated 5-hydroxymethyluracil in the presence of trimethylsilyl triflate. The resulting mixture of 2’,3’-dideoxyuridine derivatives is then deprotected using methanolic ammonia .

Industrial Production Methods

Industrial production methods for 5-Benzyloxymethyl-2’,3’-dideoxycytidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of high-efficiency reactors and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxymethyl-2’,3’-dideoxycytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the benzyloxymethyl group.

    Substitution: The benzyloxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.

Scientific Research Applications

5-Benzyloxymethyl-2’,3’-dideoxycytidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyloxymethyl-2’,3’-dideoxycytidine involves its incorporation into DNA during replication. The absence of the 2’ and 3’ hydroxyl groups prevents the formation of phosphodiester linkages, leading to the termination of DNA chain elongation. This property makes it a potent inhibitor of viral DNA synthesis, particularly in the context of HIV replication .

Comparison with Similar Compounds

Similar Compounds

    Zalcitabine (2’,3’-dideoxycytidine): Another dideoxynucleoside used in antiviral therapies.

    5-Benzyloxymethyl-2’,3’-dideoxyuridine: A structurally similar compound with a uracil base instead of cytosine.

    3’-Azido-2’,3’-dideoxyuridine: A nucleoside analog with an azido group at the 3’ position.

Uniqueness

5-Benzyloxymethyl-2’,3’-dideoxycytidine is unique due to its specific benzyloxymethyl modification, which can influence its pharmacokinetic properties and biological activity. This modification can enhance its stability and potentially improve its efficacy as an antiviral agent.

Properties

CAS No.

133697-53-7

Molecular Formula

C17H21N3O4

Molecular Weight

331.4 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylmethoxymethyl)pyrimidin-2-one

InChI

InChI=1S/C17H21N3O4/c18-16-13(11-23-10-12-4-2-1-3-5-12)8-20(17(22)19-16)15-7-6-14(9-21)24-15/h1-5,8,14-15,21H,6-7,9-11H2,(H2,18,19,22)/t14-,15+/m0/s1

InChI Key

SZSJMNCJRSAILI-LSDHHAIUSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)COCC3=CC=CC=C3

Canonical SMILES

C1CC(OC1CO)N2C=C(C(=NC2=O)N)COCC3=CC=CC=C3

Origin of Product

United States

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